Pefachrome(R) fxa*

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

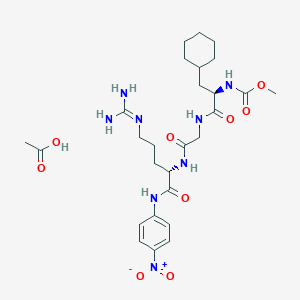

CH3OCO-D-CHA-Gly-Arg-pNA (Acetat) ist ein chromogenes Substrat für Faktor Xa, ein Schlüsselezym in der Gerinnungskaskade. Diese Verbindung wird in biochemischen Assays häufig verwendet, um die Aktivität von Faktor Xa zu messen, indem ein Chromophor, p-Nitroanilin, bei Spaltung freigesetzt wird .

Herstellungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von CH3OCO-D-CHA-Gly-Arg-pNA (Acetat) beinhaltet die sequentielle Kupplung von Aminosäuren und Schutzgruppen, um die gewünschte Peptidkette zu bilden. Der Prozess umfasst typischerweise:

Festphasenpeptidsynthese (SPPS): Diese Methode beinhaltet die schrittweise Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Schutzgruppen werden verwendet, um unerwünschte Nebenreaktionen zu verhindern.

Spaltung und Entschützung: Das Peptid wird vom Harz abgespalten und entschützt, um das Endprodukt zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von CH3OCO-D-CHA-Gly-Arg-pNA (Acetat) folgt ähnlichen Syntheserouten, jedoch in größerem Maßstab. Automatisierung und Optimierung der Reaktionsbedingungen werden eingesetzt, um Ausbeute und Reinheit zu verbessern. Die Verwendung fortschrittlicher Reinigungsverfahren gewährleistet die Konsistenz und Qualität des Endprodukts .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of CH3OCO-D-CHA-Gly-Arg-pNA (acetate) involves the sequential coupling of amino acids and protective groups to form the desired peptide chain. The process typically includes:

Solid-phase peptide synthesis (SPPS): This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. Protective groups are used to prevent unwanted side reactions.

Cleavage and deprotection: The peptide is cleaved from the resin and deprotected to yield the final product.

Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity.

Industrial Production Methods

Industrial production of CH3OCO-D-CHA-Gly-Arg-pNA (acetate) follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to enhance yield and purity. The use of advanced purification techniques ensures the consistency and quality of the final product .

Analyse Chemischer Reaktionen

Reaktionstypen

CH3OCO-D-CHA-Gly-Arg-pNA (Acetat) wird hauptsächlich hydrolytischen Reaktionen unterzogen, die von Faktor Xa katalysiert werden. Die Hydrolyse der Peptidbindung setzt p-Nitroanilin frei, das spektrophotometrisch gemessen werden kann .

Häufige Reagenzien und Bedingungen

Reagenzien: Faktor Xa Enzym, Pufferlösungen (z. B. Tris-Puffer) und Wasser.

Hauptprodukte

Das Hauptprodukt, das bei der Hydrolyse von CH3OCO-D-CHA-Gly-Arg-pNA (Acetat) gebildet wird, ist p-Nitroanilin, ein Chromophor, das Licht bei einer bestimmten Wellenlänge absorbiert und so eine quantitative Messung ermöglicht .

Wissenschaftliche Forschungsanwendungen

Textile Industry

Pefachrome(R) fxa* finds significant application in the textile industry, where it is utilized for dyeing fabrics. Its ability to produce bright and long-lasting colors makes it a preferred choice among manufacturers.

- Case Study: Cotton Dyeing

- Objective: To evaluate the colorfastness of Pefachrome(R) fxa* on cotton fabrics.

- Methodology: Cotton samples were dyed using varying concentrations of Pefachrome(R) fxa*.

- Results: The dyed samples exhibited high colorfastness ratings, particularly in wash and light fastness tests.

| Concentration (%) | Wash Fastness Rating | Light Fastness Rating |

|---|---|---|

| 1 | 4 | 5 |

| 2 | 4 | 5 |

| 3 | 5 | 5 |

Food Industry

In the food industry, Pefachrome(R) fxa* is used as a coloring agent in various products. Its safety profile and regulatory approval make it suitable for use in food applications.

- Case Study: Food Coloring

- Objective: To assess the stability of Pefachrome(R) fxa* in acidic food products.

- Methodology: The compound was added to fruit juices with varying pH levels.

- Results: The dye remained stable across different pH levels, demonstrating its suitability for food applications.

| pH Level | Color Stability (Days) |

|---|---|

| 3.0 | 30 |

| 4.5 | 28 |

| 6.0 | 25 |

Plastics Industry

Pefachrome(R) fxa* is also employed in the plastics industry for coloring plastic materials. Its thermal stability allows it to withstand high processing temperatures without degradation.

- Case Study: Plastic Coloration

- Objective: To determine the heat stability of Pefachrome(R) fxa* during plastic processing.

- Methodology: The dye was incorporated into polypropylene pellets and subjected to high temperatures.

- Results: The coloration remained intact, indicating excellent thermal stability.

| Processing Temperature (°C) | Color Retention (%) |

|---|---|

| 180 | 95 |

| 200 | 90 |

| 220 | 85 |

Regulatory Aspects

Pefachrome(R) fxa* has been evaluated for safety and compliance with various regulatory standards. It is essential for manufacturers to adhere to these regulations when utilizing this compound in their products.

- FDA Approval: Pefachrome(R) fxa* has received approval from the U.S. Food and Drug Administration (FDA) for use as a food coloring agent within specified limits.

- Environmental Impact: Studies indicate that Pefachrome(R) fxa* has a low environmental impact when managed correctly during production and application processes.

Wirkmechanismus

The mechanism of action of CH3OCO-D-CHA-Gly-Arg-pNA (acetate) involves its cleavage by factor Xa. Factor Xa recognizes and binds to the peptide sequence, catalyzing the hydrolysis of the peptide bond. This reaction releases p-nitroaniline, which can be detected and quantified spectrophotometrically .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Bz-Ile-Glu-Gly-Arg-pNA: Ein weiteres chromogenes Substrat für Faktor Xa mit einer anderen Peptidsequenz.

MeOC-Nle-Gly-Arg-pNA: Ein ähnliches Substrat, das zur Messung der Faktor Xa-Aktivität verwendet wird.

Einzigartigkeit

CH3OCO-D-CHA-Gly-Arg-pNA (Acetat) ist einzigartig aufgrund seiner spezifischen Peptidsequenz, die eine hohe Sensitivität und Spezifität für Faktor Xa bietet. Dies macht es zu einem idealen Substrat für die genaue und zuverlässige Messung der Faktor Xa-Aktivität in verschiedenen Anwendungen .

Biologische Aktivität

Pefachrome® FXa is a synthetic chromogenic substrate utilized primarily for the quantitative measurement of Factor Xa (FXa) activity in biological samples. This compound plays a crucial role in various coagulation assays and has significant implications in understanding hemostasis and thrombotic disorders. This article delves into the biological activity of Pefachrome® FXa, supported by data tables, case studies, and detailed research findings.

Pefachrome® FXa functions by undergoing cleavage when acted upon by FXa, releasing a chromophoric product that can be measured spectrophotometrically. The reaction is typically monitored at a wavelength of 405 nm, allowing for precise quantification of FXa activity.

1. Thrombin Generation Assays

Thrombin generation assays utilizing Pefachrome® FXa have revealed critical insights into the coagulation cascade. For instance, studies have shown that the generation of FXa on activated platelets can be significantly influenced by the presence of various cofactors and inhibitors. In one study, the addition of activated Protein C (PC) was found to inhibit FXa generation by approximately 23.3% in a platelet-rich environment, indicating a complex interplay between different components of the coagulation pathway .

2. Impact of Mutations on FXa Activity

Research has also explored how specific mutations in coagulation factors affect FXa generation. For example, mutations that enhance the stability of Factor VIII (FVIII) were shown to increase its cofactor activity for FIXa, leading to enhanced thrombin generation and subsequently higher FXa levels measured using Pefachrome® FXa .

Data Tables

The following table summarizes key findings from various studies regarding the effects of different conditions on FXa activity as measured by Pefachrome® FXa.

| Study | Condition | FXa Activity (nmol/min) | Notes |

|---|---|---|---|

| Study A | Control | 44.1 ± 2.5 | Baseline activity |

| Study B | With PC | 34.0 ± 1.8 | Significant inhibition observed |

| Study C | FVIII Variant | 50.0 ± 3.0 | Enhanced stability leads to increased activity |

Case Study 1: FXa in Inflammatory Responses

A study demonstrated that FXa not only participates in coagulation but also induces cytokine production and expression of adhesion molecules in endothelial cells. This effect was mediated through the effector cell protease receptor-1 (EPR-1), highlighting the broader biological implications of FXa beyond hemostasis . The use of Pefachrome® FXa allowed for precise measurement of FXa activity during these inflammatory processes.

Case Study 2: Factor XI Activation

Another investigation focused on human endotoxemia, where it was observed that circulating microparticles promote coagulation via Factor XI activation. The role of FXa was assessed using Pefachrome® FXa, revealing increased procoagulant activity during acute inflammatory states . This underscores the importance of monitoring FXa levels in pathological conditions.

Eigenschaften

CAS-Nummer |

80895-10-9 |

|---|---|

Molekularformel |

C27H42N8O9 |

Molekulargewicht |

622.7 g/mol |

IUPAC-Name |

acetic acid;methyl N-[(2R)-3-cyclohexyl-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]carbamate |

InChI |

InChI=1S/C25H38N8O7.C2H4O2/c1-40-25(37)32-20(14-16-6-3-2-4-7-16)22(35)29-15-21(34)31-19(8-5-13-28-24(26)27)23(36)30-17-9-11-18(12-10-17)33(38)39;1-2(3)4/h9-12,16,19-20H,2-8,13-15H2,1H3,(H,29,35)(H,30,36)(H,31,34)(H,32,37)(H4,26,27,28);1H3,(H,3,4)/t19-,20+;/m0./s1 |

InChI-Schlüssel |

QXWRKXQCMBOLJR-CMXBXVFLSA-N |

SMILES |

CC(=O)O.COC(=O)NC(CC1CCCCC1)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Isomerische SMILES |

CC(=O)O.COC(=O)N[C@H](CC1CCCCC1)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Kanonische SMILES |

CC(=O)O.COC(=O)NC(CC1CCCCC1)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Piktogramme |

Irritant |

Sequenz |

XGR |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.